molecular formula C14H6BrCl3N2O2 B3453499 2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione

2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione

Cat. No. B3453499
M. Wt: 420.5 g/mol
InChI Key: NHUOKXKNDCPYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione, also known as BRD-9044, is a chemical compound that belongs to the class of isoindolinones. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of HDACs and bromodomains by binding to their active sites. HDACs are enzymes that remove acetyl groups from histone proteins, which can affect gene expression. Bromodomains are protein domains that recognize acetylated lysine residues on histone proteins, which can also affect gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the inhibition of HDACs and bromodomains, which can affect gene expression and cellular processes.

Advantages and Limitations for Lab Experiments

2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to have good stability and solubility in aqueous solutions. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses.

Future Directions

There are several future directions for research on 2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify specific targets of its inhibitory activity. This can provide insights into its potential therapeutic applications and help identify new targets for drug development. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Finally, more research is needed to investigate its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

Scientific Research Applications

2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), bromodomains, and protein kinases. These enzymes play important roles in various cellular processes, such as gene expression, cell cycle progression, and signal transduction. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrCl3N2O2/c15-8-1-5(2-11(18)12(8)19)20-13(21)6-3-9(16)10(17)4-7(6)14(20)22/h1-4H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOKXKNDCPYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrCl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
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2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
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2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
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2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione

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